4-Chlorophenyl 2,3-diphenylquinoxaline-6-carboxylate
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Overview
Description
4-Chlorophenyl 2,3-diphenylquinoxaline-6-carboxylate is a chemical compound with the molecular formula C27H17ClN2O2 and a molecular weight of 436.89 g/mol It is known for its complex structure, which includes a quinoxaline ring substituted with chlorophenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2,3-diphenylquinoxaline-6-carboxylate typically involves the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with 4-chlorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 2,3-diphenylquinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoxalinecarboxylic acid derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
4-Chlorophenyl 2,3-diphenylquinoxaline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 2,3-diphenylquinoxaline-6-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular signaling pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the chlorophenyl group, making it less reactive in certain substitution reactions.
4-Chlorophenylquinoxaline: Lacks the diphenyl groups, resulting in different chemical properties and reactivity.
2,3-Diphenyl-6-quinoxalinecarboxylic acid: Lacks the ester linkage, affecting its solubility and reactivity.
Uniqueness
4-Chlorophenyl 2,3-diphenylquinoxaline-6-carboxylate is unique due to its combination of chlorophenyl and diphenyl groups attached to the quinoxaline ring. This structural arrangement imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C27H17ClN2O2 |
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Molecular Weight |
436.9g/mol |
IUPAC Name |
(4-chlorophenyl) 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C27H17ClN2O2/c28-21-12-14-22(15-13-21)32-27(31)20-11-16-23-24(17-20)30-26(19-9-5-2-6-10-19)25(29-23)18-7-3-1-4-8-18/h1-17H |
InChI Key |
KNERKAMUFZEDRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC4=CC=C(C=C4)Cl)N=C2C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC4=CC=C(C=C4)Cl)N=C2C5=CC=CC=C5 |
Origin of Product |
United States |
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